Calcium;diiodide;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

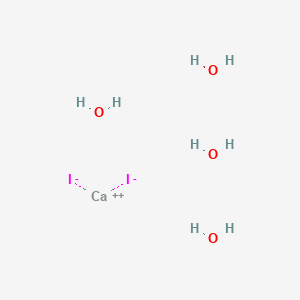

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . It is a colorless deliquescent solid and a salt that is highly soluble in water . Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and also in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The reaction is as follows:CaCO3 + 2 HI → CaI2 + H2O + CO2 . Henri Moissan first isolated pure calcium in 1898 by reducing calcium iodide with pure sodium metal: CaI2 + 2 Na → 2 NaI + Ca . Molecular Structure Analysis

The molecular formula of Calcium diiodide tetrahydrate isCaH8I2O4 . The molecular weight is 365.95 g/mol . The structure of calcium in this compound is 6 coordinate: octahedral . Chemical Reactions Analysis

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The reaction is as follows:2 CaI2 + 2 CO2 + O2 → 2 CaCO3 + 2 I2 . Physical And Chemical Properties Analysis

Calcium diiodide tetrahydrate has a molar mass of 365.95 g/mol . It is a white solid with a density of 3.956 g/cm3 . It has a melting point of 779°C and a boiling point of 1100°C . It is soluble in water, with solubility increasing with temperature .Scientific Research Applications

3. Chemical Synthesis

Scientific Field: Inorganic Chemistry and Synthesis

Calcium iodide tetrahydrate serves as a source of iodine in various chemical reactions.

Application Summary:

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

properties

IUPAC Name |

calcium;diiodide;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8I2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;diiodide;tetrahydrate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)